molecular formula C24H17FINO3S B11647357 (5Z)-3-(4-fluorobenzyl)-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-fluorobenzyl)-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B11647357
M. Wt: 545.4 g/mol
InChI Key: XLVNEJXAYNLWNB-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-[(4-FLUOROPHENYL)METHYL]-5-({4-[(4-IODOPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that features a thiazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[(4-FLUOROPHENYL)METHYL]-5-({4-[(4-IODOPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the fluorophenyl and iodophenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction rates and scalability. The final product is typically purified using methods like recrystallization, chromatography, or distillation to achieve the desired purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[(4-FLUOROPHENYL)METHYL]-5-({4-[(4-IODOPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the iodine substituent to a less reactive form.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl rings, resulting in a variety of derivative compounds.

Scientific Research Applications

(5Z)-3-[(4-FLUOROPHENYL)METHYL]-5-({4-[(4-IODOPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-[(4-FLUOROPHENYL)METHYL]-5-({4-[(4-IODOPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and iodine substituents can enhance its binding affinity and specificity, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-[(4-FLUOROPHENYL)METHYL]-5-({4-[(4-IODOPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE stands out due to its unique combination of fluorine and iodine substituents, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages over other similar compounds in terms of reactivity, stability, and potential therapeutic benefits.

Properties

Molecular Formula

C24H17FINO3S

Molecular Weight

545.4 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[[4-[(4-iodophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H17FINO3S/c25-19-7-1-17(2-8-19)14-27-23(28)22(31-24(27)29)13-16-5-11-21(12-6-16)30-15-18-3-9-20(26)10-4-18/h1-13H,14-15H2/b22-13-

InChI Key

XLVNEJXAYNLWNB-XKZIYDEJSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)I)/SC2=O)F

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)I)SC2=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.